REACTION_CXSMILES
|
C[O:2][CH2:3][C:4]1C=CC(C#N)=CC=1.C[Mg]I.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:22][OH:23].O>C1COCC1.C(OCC)C>[CH3:22][O:23][CH2:21][C:15]1[CH:20]=[CH:19][C:18]([C:3](=[O:2])[CH3:4])=[CH:17][CH:16]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COCC1=CC=C(C#N)C=C1
|
Name
|
THF diethyl ether
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.57 g
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
toluene methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at this temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by gradient flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 8% ethyl acetate in hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |